
4-Ethoxy-1-pentanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1-pentanesulfonic acid is an organic compound with the molecular formula C7H16O4S It is a sulfonic acid derivative, characterized by the presence of an ethoxy group attached to the fourth carbon of a pentane chain, which is further substituted with a sulfonic acid group at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-pentanesulfonic acid can be achieved through several methods. One common approach involves the reaction of 4-ethoxypentane with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group.
-
Sulfur Trioxide Method
Reactants: 4-ethoxypentane, sulfur trioxide
Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent over-sulfonation.
Procedure: 4-ethoxypentane is slowly added to a solution of sulfur trioxide in an inert solvent such as dichloromethane. The mixture is stirred for several hours, and the product is isolated by neutralization with a base such as sodium hydroxide.
-
Chlorosulfonic Acid Method
Reactants: 4-ethoxypentane, chlorosulfonic acid
Conditions: The reaction is performed at room temperature.
Procedure: 4-ethoxypentane is added dropwise to chlorosulfonic acid with constant stirring. The reaction mixture is then quenched with ice water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-1-pentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.
Reduction: The ethoxy group can be reduced to form the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: The reaction is performed in an inert solvent such as tetrahydrofuran at low temperatures.
-
Substitution
Reagents: Ammonia, primary amines
Conditions: The reaction is conducted in an organic solvent such as ethanol at room temperature.
Major Products Formed
Oxidation: Sulfonate esters, sulfonyl chlorides
Reduction: 4-Ethoxypentanol
Substitution: Sulfonamide derivatives
Applications De Recherche Scientifique
4-Ethoxy-1-pentanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamide derivatives.
Biology: The compound is employed in biochemical studies to investigate the role of sulfonic acid groups in enzyme catalysis and protein interactions.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1-pentanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The ethoxy group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-1-pentanesulfonic acid
- 4-Propoxy-1-pentanesulfonic acid
- 4-Butoxy-1-pentanesulfonic acid
Uniqueness
4-Ethoxy-1-pentanesulfonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group enhances the compound’s solubility in organic solvents and provides a balance between hydrophobic and hydrophilic interactions, making it a versatile reagent in various applications.
Propriétés
Numéro CAS |
5395-32-4 |
|---|---|
Formule moléculaire |
C7H16O4S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
4-ethoxypentane-1-sulfonic acid |
InChI |
InChI=1S/C7H16O4S/c1-3-11-7(2)5-4-6-12(8,9)10/h7H,3-6H2,1-2H3,(H,8,9,10) |
Clé InChI |
XHEQMXPLAXQTIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)CCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


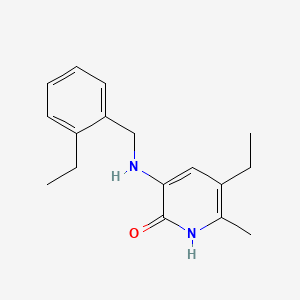
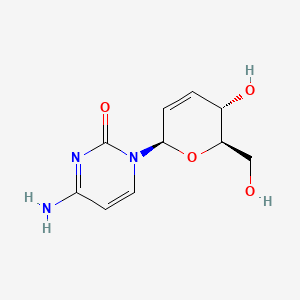
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
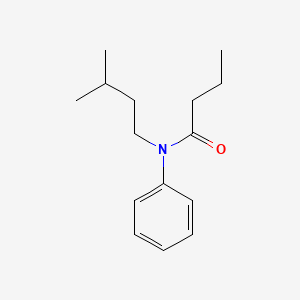
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)

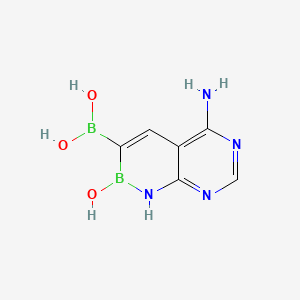
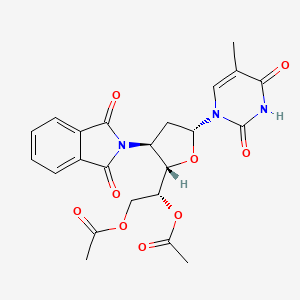
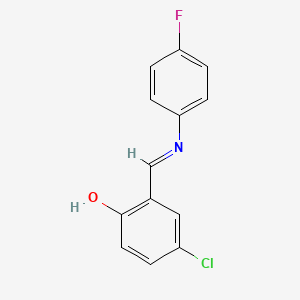
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)

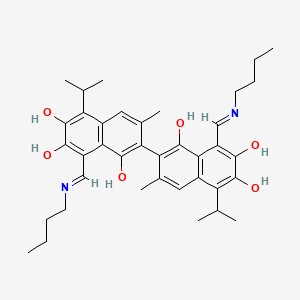
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

